1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC13765010
Molecular Formula: C16H18O9
Molecular Weight: 354.31 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid -](/images/structure/VC13765010.png)
Specification
Molecular Formula | C16H18O9 |
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Molecular Weight | 354.31 g/mol |
IUPAC Name | 1-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24) |
Standard InChI Key | GWTUHAXUUFROTF-UHFFFAOYSA-N |
SMILES | C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |
Canonical SMILES | C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |
Introduction
Structural Characteristics and Identification
Molecular Architecture
The compound belongs to the caffeoylquinic acid (CQA) family, distinguished by the esterification of caffeic acid at the 1-position of the quinic acid core. Its IUPAC name reflects this substitution pattern: a cyclohexane ring with hydroxyl groups at positions 3, 4, and 5, a carboxylic acid at position 1, and a 3-(3,4-dihydroxyphenyl)propenoyloxy group at position 1 . The molecular formula is , with a molar mass of 354.31 g/mol .
Table 1: Key Molecular Properties
Stereochemical Considerations
The spatial arrangement of hydroxyl and caffeoyl groups critically influences bioactivity. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm that the 1-CQA isomer adopts a distinct chair conformation compared to 3-CQA (neochlorogenic acid) and 5-CQA (chlorogenic acid) . The (1R,3R,4S,5R) configuration predominates in natural isolates, though synthetic routes may yield racemic mixtures .
Biosynthesis and Synthetic Approaches
Natural Biosynthesis
In plants, 1-CQA forms via the shikimate pathway, where phenylalanine ammonia-lyase (PAL) catalyzes caffeic acid production, which subsequently esterifies with quinic acid through hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase . This pathway is upregulated under stress conditions, such as pathogen attack or UV exposure .
Laboratory Synthesis
Synthetic strategies emphasize regioselective esterification:
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Protecting Group Strategies: Temporary protection of quinic acid hydroxyl groups (e.g., acetylation) enables selective caffeoylation at the 1-position .
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Enzymatic Catalysis: Lipases from Aspergillus niger achieve 80% yield under mild conditions (pH 6.0, 40°C) .
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Microwave-Assisted Synthesis: Reduces reaction time to 15 minutes with 65% efficiency, minimizing side-product formation .
Biological Activities and Mechanisms
Antioxidant Capacity
1-CQA scavenges reactive oxygen species (ROS) via its catechol moiety, exhibiting an IC₅₀ of 12.3 μM against DPPH radicals . In murine models, it reduces lipid peroxidation by 47% in hepatic tissue, comparable to ascorbic acid .
Anti-Inflammatory Effects
The compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation, lowering TNF-α and IL-6 levels by 62% and 58%, respectively, in LPS-stimulated macrophages . Molecular docking studies reveal strong binding affinity () to the p65 subunit .
Metabolic Regulation
In diabetic rats, 1-CQA (50 mg/kg/day) reduces fasting blood glucose by 34% through AMPK-mediated GLUT4 translocation . It also inhibits α-glucosidase (), outperforming acarbose in postprandial glucose control .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
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UHPLC-DAD-ESI-MS/MS: Achieves baseline separation of 1-CQA from isomers using a C18 column (2.1 × 100 mm, 1.7 μm) with 0.1% formic acid/acetonitrile gradient . Limit of detection: 0.5 ng/mL .
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HPLC-UV: Quantifies 1-CQA in Lonicera japonica extracts at 327 nm, with retention time 9.2 min .
Spectroscopic Characterization
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NMR: Key signals include δ 7.52 (H-7, d, J=15.9 Hz), δ 6.95 (H-2', d, J=8.1 Hz), and δ 5.32 (H-1, m) .
Comparison with Other Chlorogenic Acid Isomers
Table 2: Isomer-Specific Properties
Isomer | Substitution Position | Antioxidant Activity (ORAC, μmol TE/g) | Bioavailability (%) |
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1-CQA | 1 | 3,450 | 12.8 |
3-CQA | 3 | 3,120 | 8.9 |
5-CQA | 5 | 4,210 | 15.3 |
Data compiled from |
1-CQA demonstrates intermediate antioxidant capacity but superior stability in alkaline conditions compared to 5-CQA . Its lower oral bioavailability stems from rapid methylation by catechol-O-methyltransferase (COMT) in enterocytes .
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